molecular formula C12H4FeN6O14 B1611519 Ferrous picrate CAS No. 14866-25-2

Ferrous picrate

Cat. No.: B1611519
CAS No.: 14866-25-2
M. Wt: 512.04 g/mol
InChI Key: UVGBHHDZLVBFAS-UHFFFAOYSA-L
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Description

Ferrous picrate is a chemical compound that has garnered attention for its applications as a combustion catalyst. It is known for its ability to enhance the combustion characteristics of fuels, particularly diesel and biodiesel, leading to improved fuel efficiency and reduced emissions . The compound is composed of ferrous ions (Fe²⁺) and picrate ions (C₆H₂(NO₂)₃O⁻), which are derived from picric acid (2,4,6-trinitrophenol).

Preparation Methods

Synthetic Routes and Reaction Conditions

Ferrous picrate can be synthesized by reacting metallic iron with picric acid in a solvent medium. The reaction is typically carried out under non-oxidizing conditions to prevent the formation of ferric compounds. The solvent medium often includes aromatic hydrocarbons and aliphatic alcohols, and the reaction is conducted at temperatures ranging from 10°C to 120°C .

Industrial Production Methods

In industrial settings, this compound is produced by dissolving picric acid in a mixture of an aromatic hydrocarbon and an aliphatic alcohol in the presence of a trace amount of water. Metallic iron is then added to this solution, and the reaction is carried out under an inert atmosphere to produce this compound .

Chemical Reactions Analysis

Types of Reactions

Ferrous picrate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation and reducing agents like sodium borohydride for reduction. The reactions are typically carried out in solvent media that facilitate the dissolution and interaction of the reactants .

Major Products Formed

The major products formed from these reactions include ferric picrate (oxidation product) and this compound (reduction product). Substitution reactions can yield various picrate derivatives depending on the substituting anion .

Scientific Research Applications

Ferrous picrate has several scientific research applications:

Mechanism of Action

The mechanism by which ferrous picrate exerts its effects involves the decomposition of the compound during the combustion process. Upon decomposition, this compound releases iron atoms into the flame region, which enhances the reaction rate and increases the flame temperature. This increased flame temperature improves the combustion efficiency of the fuel, leading to better fuel economy and reduced emissions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness of this compound

This compound is unique in its ability to act as a homogeneous combustion catalyst, significantly improving the combustion characteristics of fuels. Its effectiveness in reducing emissions and enhancing fuel efficiency sets it apart from other iron-containing compounds .

Properties

IUPAC Name

iron(2+);2,4,6-trinitrophenolate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C6H3N3O7.Fe/c2*10-6-4(8(13)14)1-3(7(11)12)2-5(6)9(15)16;/h2*1-2,10H;/q;;+2/p-2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVGBHHDZLVBFAS-UHFFFAOYSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1[N+](=O)[O-])[O-])[N+](=O)[O-])[N+](=O)[O-].C1=C(C=C(C(=C1[N+](=O)[O-])[O-])[N+](=O)[O-])[N+](=O)[O-].[Fe+2]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H4FeN6O14
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

512.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14866-25-2
Record name Iron dipicrate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.035.380
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name FERROUS PICRATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4WC457HQ10
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods I

Procedure details

adding a +2 iron source to said picric acid solution of step (ii) with stirring to obtain a green iron (II) picrate solution; and
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Synthesis routes and methods II

Procedure details

According to one method aspect of the present invention, additives may be prepared by the steps of (i) combining EDTA and amine in a suitable solvent such as methanol; (ii) adding picric acid to a suitable solvent such as methanol to make a solution of picric acid; (iii) adding a source of +2 iron to the picric acid solution of step (ii) with stirring to obtain a green iron picrate solution; and (iv) adding portions of the solution of step (i) to the green iron picrate solution of step (iii) with agitation until the green color disappears and a clear yellow solution is obtained. The color change of step (iv) is rapid, taking place immediately upon sufficient addition of the solution of step (i).
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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